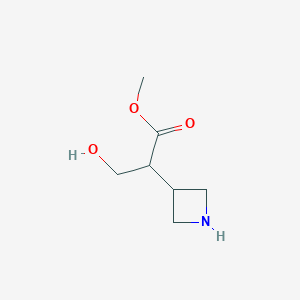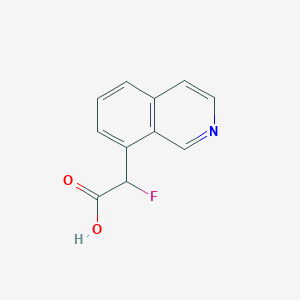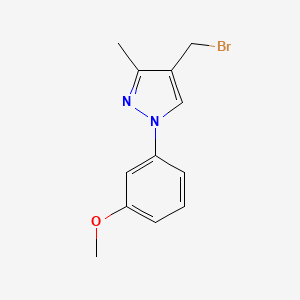
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound with a complex structure that includes a bromomethyl group, a methoxyphenyl group, and a methylpyrazole core
Métodos De Preparación
The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the bromomethyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of brominating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include brominating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and methoxyphenyl derivatives These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Propiedades
Fórmula molecular |
C12H13BrN2O |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-(3-methoxyphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-9-10(7-13)8-15(14-9)11-4-3-5-12(6-11)16-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
XFSIZRHGOFPKTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CBr)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
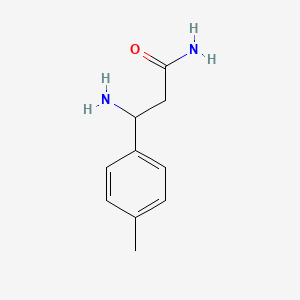
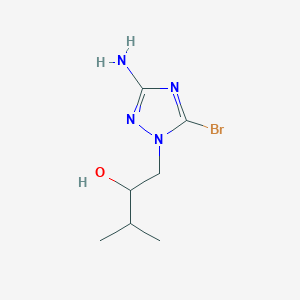
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)


![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
